beta-Funaltrexamine hydrochloride

Overview

Description

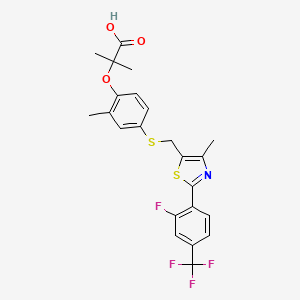

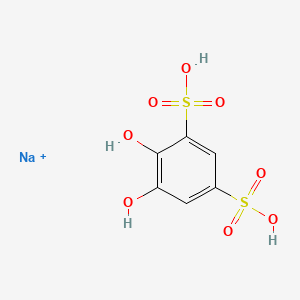

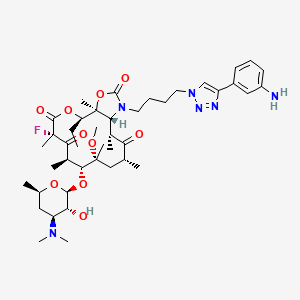

Beta-Funaltrexamine (β-FNA) is an irreversible (covalently bonding) opioid antagonist . It is a selective μ opioid receptor antagonist . Chemically, it is a naltrexone derivative with a methyl-fumaramide group in the 6-position .

Synthesis Analysis

The chemical name for β-FNA is (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride . The synthesis of β-FNA is not explicitly detailed in the search results.Molecular Structure Analysis

The molecular formula of β-FNA is C25H31ClN2O6 . The exact mass and molecular weight are not provided in the search results. The structure of β-FNA includes a naltrexone derivative with a methyl-fumaramide group in the 6-position .Chemical Reactions Analysis

β-FNA is a selective irreversible μ opioid receptor antagonist that is also a κ opioid receptor agonist . The specific chemical reactions involving β-FNA are not detailed in the search results.Physical And Chemical Properties Analysis

The molecular weight of β-FNA is 491.0 g/mol . It is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .Scientific Research Applications

Anti-inflammatory actions in Neuroinflammation

- Specific Scientific Field : Neurology and Inflammopharmacology .

- Summary of the Application : Beta-Funaltrexamine (β-FNA) has been found to have anti-inflammatory effects in a mouse model of lipopolysaccharide-induced inflammation . This research is significant because neuroinflammation is involved in a wide range of brain disorders, and there is great interest in identifying novel anti-inflammatory agents for therapeutic strategies .

- Methods of Application or Experimental Procedures : Adult, male C57BL/6J mice were administered an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) followed by treatment (i.p. injection) with β-FNA immediately or 4 hours post-LPS . Sickness behavior was assessed using an open-field test, followed by assessment of inflammatory signaling in the brain, spleen, and plasma .

- Results or Outcomes : The study found that LPS-induced sickness behavior and chemokine expression were inhibited more effectively when β-FNA treatment occurred immediately after LPS administration, as opposed to 4 hours post-LPS . The inhibitory effects of β-FNA on chemokine expression were more evident in the brain versus the spleen or plasma . LPS-induced NFκB-p65 and p38 MAPK expression in the brain and spleen were inhibited at 8 and 24 hours post-LPS .

Structural Biology

- Specific Scientific Field : Structural Biology .

- Summary of the Application : Beta-Funaltrexamine (β-FNA) is an irreversible (covalently bonding) opioid antagonist that was used to create the first crystal structure of the μ-opioid receptor . This research is significant because it provides a structural basis for understanding the actions of opioids and for the development of new therapeutics .

- Methods of Application or Experimental Procedures : The μ-opioid receptor was crystallized in complex with β-FNA . X-ray crystallography was then used to determine the structure of the receptor .

- Results or Outcomes : The crystal structure of the μ-opioid receptor bound to β-FNA was determined . This provided insights into the molecular mechanisms of opioid receptor function .

Safety And Hazards

properties

IUPAC Name |

methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPHUOBUKMPSQR-NQGXHZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Funaltrexamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)

![3-amino-N-(2,4-dibromophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681031.png)

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)